2-chloro-N'-phenylbenzohydrazide

Übersicht

Beschreibung

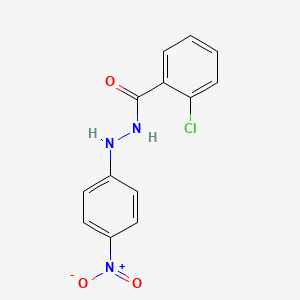

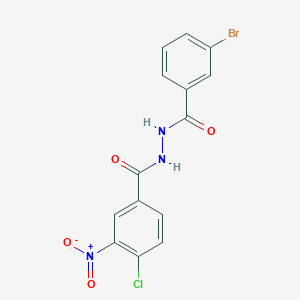

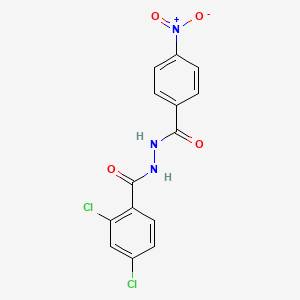

2-chloro-N’-phenylbenzohydrazide is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69200 . It is also known by other synonyms such as 2-chloro-benzoic acid N’-benzoyl-hydrazide and 2-Chlorbenzoesaeurephenylhydrazid .

Molecular Structure Analysis

The molecular structure of 2-chloro-N’-phenylbenzohydrazide consists of a benzene ring with a chlorine atom, a phenyl group, and a hydrazide group attached . The exact mass is 246.05600 .Physical And Chemical Properties Analysis

2-chloro-N’-phenylbenzohydrazide has a density of 1.304g/cm3, a boiling point of 354.4ºC at 760mmHg, and a flash point of 168.1ºC . The melting point is not available .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazoles

Research by Dudd et al. (2003) explored the synthesis of benzimidazoles, including 2-phenylbenzimidazole, using 1,2-phenylenediamine and benzoic acid in water. This method focused on achieving yields comparable or superior to those in traditional media, emphasizing the solvent properties of high-temperature water and its positive effect on chemistry (Dudd et al., 2003).

Antifungal Activity

A study by Wen-liang (2011) synthesized 2-chloro-N-phenylbenzamide and examined its antifungal activity against Rhizoctonia solani and Sclerotiua sclerotiorum. The study demonstrated that 2-chloro-N-phenylbenzamide exhibited good inhibitory effects on these fungi, laying the groundwork for the development of new plant pathogenic fungicides (Wen-liang, 2011).

One-Pot Synthesis of 2-Arylbenzoxazole Derivatives

Miao et al. (2015) used N-(2-Chloro-phenyl)-2-halo-benzamides for the one-pot synthesis of 2-arylbenzoxazole derivatives. This process involved copper-catalyzed intermolecular C–N/intramolecular C–O couplings with primary amines, showcasing a clean reaction condition and easy work-up (Miao et al., 2015).

Corrosion Inhibition

Mahross et al. (2019) focused on the anticorrosion properties of N′-phenylbenzohydrazide and its metal complex derivatives in oilfield produced water. The study combined experimentalstudies and quantum chemical calculations to investigate these properties, demonstrating a correlation between experimental and theoretical results. The metal complexes acted as anodic-type inhibitors, with their inhibition efficiencies increasing with concentration (Mahross et al., 2019).

Synthesis of Novel Heterocyclic Compounds and Their Bioactivity

Bekircan et al. (2015) researched the synthesis of new heterocyclic compounds derived from certain hydrazides, including those related to 2-chloro-N'-phenylbenzohydrazide. These compounds were evaluated for their lipase and α-glucosidase inhibition, with some showing promising bioactivity (Bekircan et al., 2015).

Antimicrobial Evaluation of Benzofuran Derivatives

Abdel‐Aziz et al. (2009) synthesized derivatives of benzofuran, including those involving 2-chloro-N'-phenylbenzohydrazide. The study assessed their antimicrobial activity against various fungal and bacterial species, finding significant antimicrobial properties in some of these compounds (Abdel‐Aziz et al., 2009).

Bioinformatic Characterization for Brain Disorders

Avram et al. (2021) conducted a bioinformatics and pathology study on new Schiff bases, including (EZ)-N′-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, evaluating their potential as neuropsychiatric drugs. The study utilized various computational methods to predict binding to therapeutic targets, suggesting potential applicability in treating neurodegenerative disorders (Avram et al., 2021).

Eigenschaften

IUPAC Name |

2-chloro-N'-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCKXLSCPMYOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997340 | |

| Record name | 2-Chloro-N-phenylbenzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N'-phenylbenzohydrazide | |

CAS RN |

7598-88-1 | |

| Record name | NSC405516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-phenylbenzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842670.png)

![N'-[(2-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842677.png)

![N'-[(3-fluorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842685.png)

![methyl 5-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B3842687.png)

![N'-[(2-phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B3842694.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3842763.png)